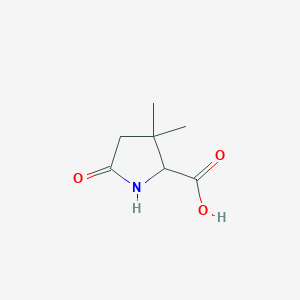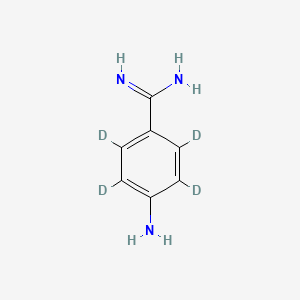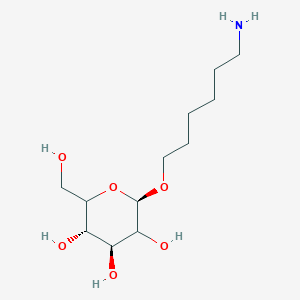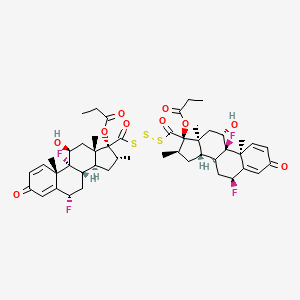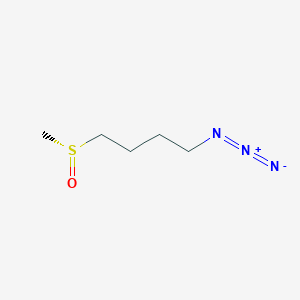
(R)-1-Azido-4-(methylsulfinyl)-butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to the family of sulfinyl and azido compounds, known for their significant roles in synthetic organic chemistry. These compounds are pivotal as intermediates in the synthesis of a wide range of organic molecules, offering routes to various functionalized structures due to their unique reactivity profiles.
Synthesis Analysis
The synthesis of compounds related to "(R)-1-Azido-4-(methylsulfinyl)-butane" often involves the use of sulfinyl groups as chiral auxiliaries or intermediates. For instance, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of sulfinyl compounds in generating chiral centers with high enantioselectivity (Ellman, 2002).
Molecular Structure Analysis
The molecular structure of sulfinyl compounds is characterized by the presence of a sulfinyl group (S=O) attached to an alkyl chain. This group profoundly influences the compound's reactivity and stereochemistry. X-ray crystallography studies provide insights into the stereochemical features of these molecules, revealing their conformational preferences and how these influence their chemical behavior (Calligaris, 2001).
Chemical Reactions and Properties
Sulfinyl and azido groups participate in various chemical reactions, offering pathways to synthesize numerous complex molecules. For example, sulfinyl imines undergo cycloaddition reactions, demonstrating the synthetic utility of sulfinyl groups in constructing nitrogen-containing rings with high stereocontrol (Ye, 2014).
科学的研究の応用
Chemoprevention and Antioxidant Properties : Compounds structurally related to (R)-1-Azido-4-(methylsulfinyl)-butane, like sulforaphane, have shown potential in cancer chemoprevention and as antioxidants. They induce Phase II enzymes, which are crucial for detoxification processes in the body (Moriarty et al., 2006), (Guerrero-Beltrán et al., 2012).
Antimutagenic Potential : Isothiocyanates derived from these compounds exhibit antimutagenic properties against various cooked food mutagens, suggesting their potential as chemopreventive agents (Shishu & Kaur, 2009).
Enzyme Catalysis and Biological Interactions : These compounds have been studied as substrates for human glutathione transferases, which are important for cellular detoxification processes (Kolm et al., 1995).
Phytochemical Analysis : Research on the analysis of sulforaphane and related compounds in broccoli has been conducted, highlighting their significance in nutrition and health (Chiang et al., 1998).
Anti-inflammatory Properties : Sulforaphane and its analogs have shown potential in inhibiting inflammatory responses in human monocytes, which could be significant for managing chronic inflammatory conditions (Reddy et al., 2015).
COVID-19 Research : There has been exploration into the potential of sulforaphane in the context of COVID-19, particularly in terms of its nutraceutical properties and effects on chronic diseases and aging (Bousquet et al., 2020).
Clinical Trials and Human Health : Clinical trials have been conducted to explore the disease preventive and therapeutic effects of isothiocyanates like sulforaphane, particularly against a range of diseases from cancer to autism (Palliyaguru et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-azido-4-[(R)-methylsulfinyl]butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBWZMZIFFMINE-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@@](=O)CCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Azido-4-(methylsulfinyl)-butane | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

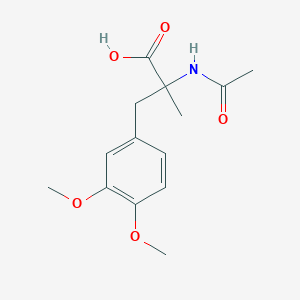

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)
